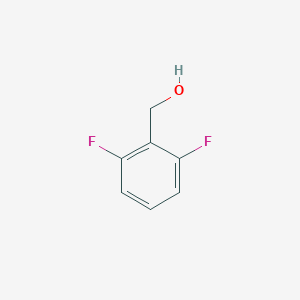

2,6-Difluorobenzyl alcohol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2,6-difluorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2O/c8-6-2-1-3-7(9)5(6)4-10/h1-3,10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVICICZQETYOGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40172558 | |

| Record name | 2,6-Difluorobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40172558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19064-18-7 | |

| Record name | 2,6-Difluorobenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19064-18-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Difluorobenzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019064187 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Difluorobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40172558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-difluorobenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.887 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DIFLUOROBENZYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PLZ48WF86A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2,6-Difluorobenzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Difluorobenzyl alcohol (CAS No. 19064-18-7) is a fluorinated aromatic alcohol that serves as a versatile building block in organic synthesis. Its unique electronic properties, stemming from the two fluorine atoms positioned ortho to the hydroxymethyl group, make it a valuable intermediate in the preparation of a wide range of specialty chemicals, materials, and, most notably, active pharmaceutical ingredients (APIs). The fluorine substituents significantly influence the molecule's reactivity, lipophilicity, and metabolic stability, making the 2,6-difluorobenzyl motif a desirable feature in modern drug design.[1][2][3] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and an analysis of its spectroscopic data.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid at room temperature.[3][4] Its physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₆F₂O | [4] |

| Molecular Weight | 144.12 g/mol | [4][5] |

| Appearance | Colorless to light yellow liquid | [3][4] |

| Boiling Point | 88 °C at 14 torr | [4][6] |

| Density | 1.3 g/cm³ at 25 °C | [4][7] |

| Refractive Index (n²⁰/D) | 1.495 - 1.50 | [4][6][7] |

| Flash Point | 88 °C | [6] |

| Solubility | Not miscible or difficult to mix in water | [7] |

| Stability | Stable under normal temperatures and pressures | [4][8] |

Synthesis of this compound

The synthesis of this compound can be achieved through various routes, with the reduction of 2,6-difluorobenzaldehyde (B1295200) or the hydrolysis of a derivative of 2,6-difluorobenzylamine (B1295058) being common methods.

Experimental Protocol: Reduction of 2,6-Difluorobenzaldehyde with Sodium Borohydride (B1222165)

This method involves the reduction of the aldehyde functional group to a primary alcohol using a mild reducing agent.

Materials:

-

2,6-Difluorobenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Water

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Solvents for column chromatography (e.g., a mixture of hexane (B92381) and ethyl acetate)

Procedure:

-

In a round-bottom flask, dissolve 2,6-difluorobenzaldehyde in methanol or ethanol at room temperature.

-

Cool the solution in an ice bath.

-

Slowly add sodium borohydride portion-wise to the stirred solution. The reaction is exothermic.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, carefully add water to quench the excess sodium borohydride.

-

Remove the alcohol solvent under reduced pressure.

-

Extract the aqueous residue with dichloromethane (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by flash column chromatography on silica gel.

dot

Chemical Reactivity and Key Reactions

The chemical reactivity of this compound is primarily dictated by the hydroxyl group and the influence of the electron-withdrawing fluorine atoms on the aromatic ring. Key reactions include oxidation to the corresponding aldehyde and esterification.

Oxidation to 2,6-Difluorobenzaldehyde

The selective oxidation of this compound to 2,6-difluorobenzaldehyde is a crucial transformation, as the aldehyde is also a valuable synthetic intermediate. Mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or conditions like the Swern oxidation are typically employed to prevent over-oxidation to the carboxylic acid.

Materials:

-

This compound

-

Pyridinium chlorochromate (PCC)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Silica gel

-

Diethyl ether

Procedure:

-

Suspend PCC in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.

-

Add a solution of this compound in anhydrous dichloromethane to the PCC suspension in one portion.

-

Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.

-

Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short pad of silica gel to filter out the chromium residues.

-

Wash the silica gel pad with additional diethyl ether.

-

Combine the filtrates and remove the solvent under reduced pressure to yield the crude 2,6-difluorobenzaldehyde.

-

Further purification can be achieved by distillation or column chromatography if necessary.

dot```dot graph Oxidation_PCC { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

start [label="this compound\nin Anhydrous DCM", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; reagent [label="Pyridinium Chlorochromate (PCC)", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; reaction [label="Stir at RT\n(2-4 hours)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; workup [label="Dilute with Diethyl Ether\nFilter through Silica Gel", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; isolation [label="Solvent Removal", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; product [label="2,6-Difluorobenzaldehyde", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

start -> reagent [label="1."]; reagent -> reaction [label="2."]; reaction -> workup [label="3."]; workup -> isolation [label="4."]; isolation -> product [label="5."]; }

Spectroscopic Data

The structural elucidation of this compound and its reaction products relies heavily on spectroscopic techniques.

¹H NMR Spectroscopy

The proton NMR spectrum provides characteristic signals for the aromatic, benzylic, and hydroxyl protons.

| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |

| Aromatic (H3, H5) | ~6.86 | Triplet | ~8.8 Hz |

| Aromatic (H4) | ~7.23 | Multiplet | |

| Benzylic (-CH₂-) | ~4.71 | Singlet | |

| Hydroxyl (-OH) | ~3.04 | Broad Singlet |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show distinct signals for the aromatic and benzylic carbons, with the carbon atoms directly bonded to fluorine exhibiting characteristic splitting.

| Carbon Assignment | Approximate Chemical Shift (ppm) |

| C1 (ipso, attached to -CH₂OH) | ~115 |

| C2, C6 (attached to F) | ~162 (doublet) |

| C3, C5 | ~111 (doublet) |

| C4 | ~129 (triplet) |

| -CH₂OH | ~56 |

Note: The multiplicities mentioned are due to C-F coupling.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands for the hydroxyl, C-H, and C-F bonds.

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (hydrogen-bonded) | 3200-3600 | Strong, Broad |

| Aromatic C-H stretch | 3000-3100 | Medium |

| Aliphatic C-H stretch (-CH₂-) | 2850-2960 | Medium |

| Aromatic C=C stretch | 1580-1620 | Medium |

| C-F stretch | 1100-1300 | Strong |

| C-O stretch | 1000-1200 | Strong |

Mass Spectrometry

The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z 144. Common fragmentation patterns for benzyl (B1604629) alcohols include the loss of a hydrogen atom (M-1), a hydroxyl radical (M-17), or water (M-18). The most prominent fragmentation is often the cleavage of the C-C bond between the aromatic ring and the benzylic carbon, leading to the formation of a stable tropylium-like cation or a substituted benzyl cation.

Safety and Handling

This compound is an irritant to the eyes, skin, and respiratory tract. [4][8]It is also a combustible liquid. [8]

-

Handling: Wear appropriate personal protective equipment (PPE), including chemical safety goggles, gloves, and a lab coat. [4][8]Use in a well-ventilated area. [4][8]Avoid contact with skin and eyes. [4]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. [4][8]Keep away from heat, sparks, and open flames. [4][8]* First Aid:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes. [4][8] * Skin: Wash off immediately with soap and plenty of water. [4][8] * Inhalation: Move to fresh air. [4][8] * Ingestion: Do NOT induce vomiting. Rinse mouth with water. [4] In all cases of exposure, seek medical attention. [4][8]

-

Applications in Drug Development

The 2,6-difluorobenzyl moiety is a key pharmacophore in several drug candidates. [1]Its incorporation can enhance metabolic stability, improve binding affinity to target proteins, and modulate the physicochemical properties of a molecule. [1][2]this compound is a crucial starting material for the synthesis of these compounds, including antiepileptic drugs and agents targeting the central nervous system. [1]For instance, it is a key intermediate in the synthesis of Rufinamide, a medication used for the treatment of seizures associated with Lennox-Gastaut syndrome.

Conclusion

This compound is a valuable and versatile chemical intermediate with well-defined chemical and physical properties. Its synthesis and subsequent reactions, such as oxidation and esterification, are fundamental transformations for accessing a variety of more complex molecules. The information provided in this technical guide, including detailed experimental protocols and spectroscopic data analysis, serves as a comprehensive resource for researchers and professionals in the fields of chemical synthesis and drug development, enabling the effective and safe utilization of this important building block.

References

- 1. This compound(19064-18-7) 1H NMR spectrum [chemicalbook.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. community.wvu.edu [community.wvu.edu]

- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 5. glaserr.missouri.edu [glaserr.missouri.edu]

- 6. Selective Oxidation of Benzyl Alcohol to Benzaldehyde [cs.gordon.edu]

- 7. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]

- 8. dergipark.org.tr [dergipark.org.tr]

An In-depth Technical Guide to 2,6-Difluorobenzyl Alcohol (CAS 19064-18-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,6-Difluorobenzyl alcohol (CAS 19064-18-7), a key fluorinated intermediate in the fields of medicinal chemistry, agrochemistry, and materials science. This document details its physicochemical properties, synthesis methodologies, reactivity, spectroscopic data, and safety information, presented in a format tailored for scientific and research applications.

Physicochemical Properties

This compound is a colorless to light yellow liquid at room temperature.[1] The introduction of two fluorine atoms ortho to the benzyl (B1604629) alcohol moiety significantly influences its electronic properties, reactivity, and metabolic stability when incorporated into larger molecules.[2]

Table 1: Physicochemical Data for this compound

| Property | Value | Reference(s) |

| CAS Number | 19064-18-7 | [3] |

| Molecular Formula | C₇H₆F₂O | [3] |

| Molecular Weight | 144.12 g/mol | [3][4] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 88 °C at 14 mmHg | [3] |

| Density | 1.3 g/cm³ at 25 °C | [3] |

| Refractive Index | 1.495-1.50 at 20 °C | [3] |

| Solubility | Not miscible or difficult to mix in water | [5] |

| Flash Point | 88 °C | [3] |

| Storage Temperature | 0 - 8 °C | [5] |

Note: One source reports a melting point of 168.5-169 °C, which is inconsistent with multiple other sources describing the substance as a liquid at ambient temperatures and is likely erroneous.

Synthesis of this compound

Several synthetic routes to this compound have been reported, primarily involving the reduction of corresponding carbonyl compounds or the hydrolysis of benzyl halides.

A common and straightforward method for the synthesis of this compound is the reduction of 2,6-difluorobenzaldehyde (B1295200) using a mild reducing agent such as sodium borohydride (B1222165).[6]

Experimental Protocol: Reduction of 2,6-Difluorobenzaldehyde with Sodium Borohydride

-

Materials:

-

2,6-Difluorobenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (B129727) (or Ethanol)

-

Deionized water

-

Diethyl ether (or Ethyl acetate)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

1 M Hydrochloric acid (HCl)

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,6-difluorobenzaldehyde in methanol at 0 °C (ice bath).

-

Slowly add sodium borohydride portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of deionized water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with diethyl ether or ethyl acetate (B1210297) (3x).

-

Combine the organic layers, wash with 1 M HCl and then with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

-

Purify the product by vacuum distillation or column chromatography on silica (B1680970) gel if necessary.

-

Caption: Workflow for the synthesis of this compound.

A multi-step synthesis starting from 2,6-difluorobenzylamine (B1295058) has been patented, proceeding through a diazonium salt intermediate.

Experimental Protocol: Synthesis from 2,6-Difluorobenzylamine

-

Materials:

-

2,6-Difluorobenzylamine

-

Acetic acid

-

Sodium nitrite (B80452) (NaNO₂)

-

50% Aqueous sodium hydroxide (B78521) (NaOH)

-

Methylene (B1212753) chloride

-

-

Procedure:

-

Charge a reaction vessel with acetic acid and gradually add 2,6-difluorobenzylamine while cooling.

-

Under cooling (10-20 °C), add sodium nitrite over several hours.

-

After the addition, continue stirring at the same temperature for 1 hour.

-

Allow the reaction mixture to stand at room temperature overnight to form a mixture containing 2,6-difluorobenzyl acetate and this compound.

-

Add a 50% aqueous solution of sodium hydroxide to the reaction product and stir under reflux (approximately 80 °C) for 1 hour to hydrolyze the acetate.

-

Cool the reaction mixture and extract with methylene chloride.

-

Recover the methylene chloride and purify the resulting this compound by distillation under reduced pressure.

-

Caption: Synthesis of this compound from the corresponding amine.

Reactivity and Applications

This compound serves as a versatile building block in organic synthesis, primarily due to the reactivity of its hydroxyl group and the unique properties imparted by the difluorinated aromatic ring.

-

Esterification: The hydroxyl group can be readily esterified with carboxylic acids or their derivatives to form 2,6-difluorobenzyl esters, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.[2]

-

Mitsunobu Reaction: It can participate in Mitsunobu reactions, for instance, with purine (B94841) derivatives to synthesize potential phosphodiesterase (PDE) inhibitors, highlighting its importance in medicinal chemistry.[7]

-

Halogenation: The alcohol can be converted to the corresponding benzyl halides, such as 2,6-difluorobenzyl bromide, which are themselves useful synthetic intermediates.

The 2,6-difluorobenzyl moiety is a significant pharmacophore. Its incorporation into drug candidates can enhance metabolic stability, improve binding affinity to target proteins, and modulate physicochemical properties.[2] Consequently, this compound is a crucial starting material for a variety of pharmaceutically active compounds, including precursors to the anti-epileptic drug Rufinamide.[2]

-

Agrochemicals: It is used as a building block for herbicides, pesticides, and other crop protection products.[2]

-

Materials Science: The thermal and chemical resistance associated with the carbon-fluorine bonds makes this compound and its derivatives useful in the formulation of specialty polymers and resins.[2]

Spectroscopic Data

Table 2: Spectroscopic Data for this compound

| Spectrum Type | Key Features | Reference(s) |

| ¹H NMR | (400 MHz, CDCl₃): δ ~7.23 (m, 1H, Ar-H), δ ~6.86 (t, J ≈ 8.8 Hz, 2H, Ar-H), δ ~4.71 (s, 2H, CH₂), δ ~3.04 (br s, 1H, OH). | [8] |

| ¹³C NMR | Expected chemical shifts (ppm): ~55-65 (CH₂OH), ~110-115 (d, Ar-CH), ~128-132 (m, Ar-CH), ~160-165 (dd, Ar-CF). | [9] |

| IR | Key absorptions (cm⁻¹): ~3200-3600 (br, O-H stretch), ~3000-3100 (Ar C-H stretch), ~2850-2960 (Aliphatic C-H stretch), ~1600 & ~1500 (Ar C=C stretch), ~1080-1300 (C-O stretch), ~1100-1400 (C-F stretch). | [10][11] |

| Mass Spec. | Molecular Ion (M⁺): m/z = 144. | [8][11] |

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area.

Table 3: GHS Hazard Information

| Hazard Class | Hazard Statement |

| Skin Irritation | H315: Causes skin irritation. |

| Eye Irritation | H319: Causes serious eye irritation. |

| STOT SE 3 | H335: May cause respiratory irritation. |

| Flammability | H227: Combustible liquid. |

Data aggregated from multiple sources.

First Aid Measures:

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.

-

In case of skin contact: Wash with plenty of water and soap.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Call a doctor if you feel unwell.

Storage and Stability:

Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[3] The compound is stable under normal temperatures and pressures.[3]

Caption: Logical relationships for handling and safety of the compound.

Conclusion

This compound is a valuable and versatile fluorinated building block with significant applications in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Its unique physicochemical properties, stemming from the ortho-difluoro substitution pattern, make it an attractive intermediate for researchers and scientists in drug discovery and chemical development. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective and safe utilization in a research and development setting.

References

- 1. This compound | 19064-18-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. This compound | 19064-18-7 | Benchchem [benchchem.com]

- 3. This compound(19064-18-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 4. This compound | C7H6F2O | CID 87921 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 19064-18-7 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Biological Activity of 9-(2, 6-Difluorobenzyl)-9H-purines Bearing Chlorine [jstage.jst.go.jp]

- 8. This compound(19064-18-7) 1H NMR [m.chemicalbook.com]

- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. www1.udel.edu [www1.udel.edu]

- 11. This compound [webbook.nist.gov]

An In-depth Technical Guide to (2,6-Difluorophenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2,6-Difluorophenyl)methanol, also known as 2,6-difluorobenzyl alcohol, is a fluorinated aromatic alcohol that serves as a critical building block in organic synthesis. Its unique structural and electronic properties, imparted by the two fluorine atoms positioned ortho to the hydroxymethyl group, make it a valuable intermediate in the development of pharmaceuticals and other specialty chemicals. The fluorine atoms enhance metabolic stability and can influence binding affinities, making this moiety particularly interesting in drug discovery. This guide provides a comprehensive overview of the structure, properties, synthesis, and analysis of (2,6-Difluorophenyl)methanol, tailored for professionals in research and development.

Chemical Structure and Identification

(2,6-Difluorophenyl)methanol consists of a benzyl (B1604629) alcohol core with two fluorine substituents on the phenyl ring at positions 2 and 6.

| Identifier | Value |

| IUPAC Name | (2,6-difluorophenyl)methanol[1] |

| CAS Number | 19064-18-7 |

| Molecular Formula | C₇H₆F₂O[1] |

| SMILES | C1=CC(=C(C(=C1)F)CO)F[1] |

| InChI | InChI=1S/C7H6F2O/c8-6-2-1-3-7(9)5(6)4-10/h1-3,10H,4H2[1] |

| Synonyms | This compound, Benzenemethanol, 2,6-difluoro-[1] |

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of (2,6-Difluorophenyl)methanol is provided below for easy reference and comparison.

Table 3.1: Physicochemical Properties

| Property | Value | Reference |

| Molecular Weight | 144.12 g/mol | [1] |

| Appearance | Colorless liquid | |

| Density | 1.3 g/mL at 25 °C | [2] |

| Boiling Point | 88 °C at 14 torr | |

| Melting Point | 168.5-169 °C | [2] |

| Refractive Index (n20/D) | 1.495 | [2] |

| Solubility | Not miscible or difficult to mix in water | [2] |

Table 3.2: Spectroscopic Data

| Spectroscopic Technique | Characteristic Peaks/Signals |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~7.3 (m, 1H, Ar-H), ~6.9 (t, J ≈ 8 Hz, 2H, Ar-H), ~4.8 (s, 2H, CH₂), ~2.0 (s, 1H, OH) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): ~161 (dd, J ≈ 250, 8 Hz, C-F), ~130 (t, J ≈ 10 Hz, C-H), ~115 (t, J ≈ 20 Hz, C-COH), ~111 (dd, J ≈ 20, 5 Hz, C-H), ~58 (t, J ≈ 5 Hz, CH₂) |

| Infrared (IR) (Neat, cm⁻¹) | ~3350 (broad, O-H stretch), ~3070 (C-H aromatic stretch), ~2930 (C-H aliphatic stretch), ~1625 (C=C aromatic stretch), ~1470 (C-C aromatic stretch), ~1240 (C-F stretch), ~1040 (C-O stretch) |

| Mass Spectrometry (EI) | m/z: 144 (M⁺), 127, 123 |

Experimental Protocols

Synthesis of (2,6-Difluorophenyl)methanol via Reduction of 2,6-Difluorobenzaldehyde (B1295200)

A common and efficient method for the synthesis of (2,6-Difluorophenyl)methanol is the reduction of the corresponding aldehyde, 2,6-difluorobenzaldehyde, using a mild reducing agent such as sodium borohydride (B1222165).

Materials:

-

2,6-Difluorobenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (B129727) (MeOH)

-

Deionized water

-

Diethyl ether

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 2,6-difluorobenzaldehyde (1 equivalent) in methanol under stirring.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add sodium borohydride (1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the reaction by the slow addition of deionized water.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with diethyl ether (3 x volume of aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield (2,6-Difluorophenyl)methanol as a colorless liquid. A yield of 86.1% has been reported for a similar process.[3]

Logical Workflow for Synthesis:

Analytical Methods

Sample Preparation:

-

Dissolve approximately 10-20 mg of (2,6-Difluorophenyl)methanol in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.

Instrument Parameters (Typical for a 400 MHz Spectrometer):

-

¹H NMR:

-

Pulse Program: Standard single pulse

-

Number of Scans: 16-32

-

Relaxation Delay: 1-2 seconds

-

Spectral Width: ~16 ppm

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled

-

Number of Scans: 1024 or more

-

Relaxation Delay: 2-5 seconds

-

Spectral Width: ~240 ppm

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small drop of the neat liquid sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal.

Instrument Parameters:

-

Technique: ATR

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

Sample Preparation:

-

Prepare a dilute solution of (2,6-Difluorophenyl)methanol in a volatile solvent such as dichloromethane (B109758) or ethyl acetate (B1210297) (e.g., 1 mg/mL).

Instrument Parameters:

-

Gas Chromatograph:

-

Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms).

-

Injector Temperature: 250 °C

-

Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

Scan Speed: Standard scan rate.

-

Applications in Drug Discovery: Synthesis of RORγt Inverse Agonists

(2,6-Difluorophenyl)methanol is a key precursor in the synthesis of potent and selective inverse agonists of the Retinoic Acid-Related Orphan Receptor gamma t (RORγt). RORγt is a nuclear receptor that plays a crucial role in the differentiation of T helper 17 (Th17) cells, which are implicated in various autoimmune diseases. Inverse agonists of RORγt can suppress Th17 cell function and are therefore promising therapeutic agents.

The synthesis of these inverse agonists often involves the conversion of (2,6-Difluorophenyl)methanol to a more reactive electrophile, such as 2,6-difluorobenzyl bromide, which is then used to alkylate a nucleophilic core structure.

Illustrative Synthetic Pathway:

References

A Comprehensive Technical Guide to the Physical Properties of 2,6-Difluorobenzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Difluorobenzyl alcohol is a fluorinated aromatic alcohol that serves as a versatile building block in organic synthesis. Its unique electronic properties, stemming from the two fluorine atoms ortho to the hydroxymethyl group, make it a valuable intermediate in the development of pharmaceuticals and advanced materials.[1][2] The fluorine substituents can enhance metabolic stability, improve binding affinity to target proteins, and modulate the physicochemical properties of drug candidates.[1] A thorough understanding of its physical properties is therefore essential for its effective application in research and development. This technical guide provides an in-depth overview of the core physical characteristics of this compound, complete with experimental protocols for their determination.

Core Physical Properties

A summary of the key physical properties of this compound is presented in the table below. This data has been compiled from various sources to provide a comprehensive and reliable reference.

| Property | Value | Units | Notes |

| Molecular Formula | C₇H₆F₂O | - | [3][4] |

| Molecular Weight | 144.12 | g/mol | [3][4] |

| Appearance | Colorless to light yellow/orange clear liquid | - | [3] |

| Boiling Point | 88 | °C | at 14 mmHg[3] |

| Density | 1.3 | g/mL | at 25 °C[5][6] |

| Refractive Index | 1.495 | - | at 20 °C[5][6] |

| pKa | 13.41 ± 0.10 | - | Predicted[7][8] |

| Solubility | Not miscible or difficult to mix in water | - | [5][6][7][9] |

| Flash Point | 88 | °C | [10] |

Note on Melting Point: Some sources report a melting point of 168.5-169 °C[8]; however, the compound is consistently described as a liquid at room temperature.[3] This discrepancy may arise from impurities or different crystalline forms, and researchers should be mindful of this when handling the compound.

Experimental Protocols

Detailed methodologies for the determination of key physical properties are outlined below. These protocols are based on standard laboratory practices.

Determination of Boiling Point (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[11] The capillary method is a common and efficient technique for determining the boiling point of small quantities of liquid.[11][12]

Apparatus:

-

Thiele tube or other heating bath (e.g., oil bath)

-

Thermometer

-

Small test tube

-

Capillary tube (sealed at one end)

-

Heat source (e.g., Bunsen burner or heating mantle)

Procedure:

-

Place a few milliliters of this compound into the small test tube.

-

Insert the capillary tube, sealed end up, into the liquid in the test tube.[12][13]

-

Attach the test tube to the thermometer, ensuring the sample is level with the thermometer bulb.

-

Immerse the assembly in the Thiele tube or heating bath.[12]

-

Gently heat the apparatus.[11]

-

As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a steady stream of bubbles is observed.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[14] Record this temperature.

Determination of Density (Pycnometer Method)

Density is the mass of a substance per unit volume.[15] A pycnometer, or specific gravity bottle, is a flask with a precise volume used for accurate density measurements.[15]

Apparatus:

-

Pycnometer (specific gravity bottle)

-

Analytical balance

-

Thermometer

-

Water bath

Procedure:

-

Clean and dry the pycnometer thoroughly.

-

Weigh the empty pycnometer on an analytical balance and record its mass (m₁).

-

Fill the pycnometer with distilled water of a known temperature and weigh it again (m₂).

-

Empty and dry the pycnometer.

-

Fill the pycnometer with this compound at the same temperature and weigh it (m₃).

-

The density (ρ) of the alcohol can be calculated using the following formula: ρ_alcohol = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water where ρ_water is the known density of water at the experimental temperature.

Determination of Solubility (Qualitative Shake-Flask Method)

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution.[16] The shake-flask method is a standard procedure for determining the equilibrium solubility of a compound.[17]

Apparatus:

-

Test tubes or small vials with stoppers

-

Vortex mixer or shaker

-

Pipettes

-

Solvents of interest (e.g., water, ethanol, hexane)

Procedure:

-

Add a small, accurately weighed amount of this compound to a test tube.

-

Add a measured volume of the chosen solvent (e.g., 1 mL).

-

Stopper the test tube and shake it vigorously for a set period (e.g., 1 minute) using a vortex mixer or by hand.

-

Allow the mixture to stand and observe if the solid has completely dissolved.

-

If the solid has dissolved, the compound is soluble at that concentration. If not, the process can be repeated with a smaller amount of solute or a larger volume of solvent to determine the approximate solubility. For a more quantitative assessment, the saturated solution can be filtered, and the concentration of the solute in the filtrate can be determined using an appropriate analytical technique (e.g., UV-Vis spectroscopy or HPLC).[17]

Determination of pKa (Potentiometric Titration)

The pKa is a measure of the acidity of a compound. For an alcohol, it represents the tendency of the hydroxyl proton to dissociate. Potentiometric titration is a highly precise method for pKa determination.[18][19]

Apparatus:

-

pH meter with a calibrated electrode

-

Burette

-

Beaker

-

Magnetic stirrer and stir bar

-

Standardized solution of a strong base (e.g., 0.1 M NaOH)

-

Solution of this compound in a suitable solvent (e.g., a water-alcohol mixture)

Procedure:

-

Calibrate the pH meter using standard buffer solutions.[18]

-

Place a known volume and concentration of the this compound solution into a beaker with a magnetic stir bar.

-

Immerse the pH electrode in the solution and begin stirring.

-

Record the initial pH of the solution.

-

Add the standardized strong base solution from the burette in small, precise increments.

-

Record the pH of the solution after each addition, allowing the reading to stabilize.

-

Continue the titration well past the equivalence point.

-

Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which is the point on the titration curve where half of the acid has been neutralized.[20]

Synthesis Workflow

This compound is a key intermediate in the synthesis of various more complex molecules.[1][2] A common synthetic route involves the reduction of 2,6-difluorobenzaldehyde. The following diagram illustrates this general experimental workflow.

Caption: A flowchart of the general synthesis of this compound.

References

- 1. This compound | 19064-18-7 | Benchchem [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound(19064-18-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 4. This compound | C7H6F2O | CID 87921 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 19064-18-7 [chemicalbook.com]

- 6. dk.senfeidachem.com [dk.senfeidachem.com]

- 7. This compound CAS#: 19064-18-7 [m.chemicalbook.com]

- 8. 19064-18-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. This compound, 97%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.pt]

- 10. This compound | 19064-18-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 11. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. cdn.juniata.edu [cdn.juniata.edu]

- 14. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 15. calnesis.com [calnesis.com]

- 16. materialneutral.info [materialneutral.info]

- 17. lup.lub.lu.se [lup.lub.lu.se]

- 18. creative-bioarray.com [creative-bioarray.com]

- 19. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 20. How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration | Chemistry | Study.com [study.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 2,6-Difluorobenzyl Alcohol

This technical guide provides a comprehensive overview of this compound (CAS No: 19064-18-7), a critical intermediate in the synthesis of pharmaceuticals and specialty chemicals.[1][2] Its unique properties, conferred by the difluorinated phenyl ring, make it a valuable building block in medicinal chemistry and materials science.[1] The introduction of fluorine atoms can significantly alter the physical, chemical, and biological characteristics of molecules, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1]

Core Chemical and Physical Properties

This compound is a colorless liquid under normal conditions.[3] Its key quantitative properties are summarized below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₇H₆F₂O | [3][4][5] |

| Molecular Weight | 144.12 g/mol | [1][3][5] |

| CAS Number | 19064-18-7 | [1][3][4] |

| Density | 1.3 g/cm³ (at 25 °C) | [3][6] |

| Boiling Point | 88 °C (at 14 torr) | [3] |

| Refractive Index | 1.495 - 1.50 (at 20 °C) | [3][6] |

| Flash Point | 88 °C | |

| Appearance | Colorless liquid | [3] |

Applications in Synthesis

The utility of this compound stems from the predictable reactivity of its benzylic alcohol group and the beneficial properties imparted by the difluorinated ring.[1] It is a key intermediate in the production of various compounds, including:

-

Active Pharmaceutical Ingredients (APIs): It is a precursor in the synthesis of drugs targeting the Central Nervous System (CNS), such as the antiepileptic medication Rufinamide.[1] The 2,6-difluorobenzyl moiety is a significant pharmacophore that can enhance metabolic stability and binding affinity.[1]

-

Agrochemicals: The compound and its derivatives are used as building blocks in the preparation of herbicides and pesticides.[1]

-

Specialty Materials: It is used in creating specialty polymers and resins with improved thermal and chemical resistance due to the stable carbon-fluorine bonds.[1][2]

Experimental Protocol: Continuous-Flow Synthesis of a Rufinamide Precursor

This section details a two-step continuous-flow synthesis for producing 2,6-difluorobenzyl azide (B81097), a precursor to the anticonvulsant drug Rufinamide, starting from this compound. This process highlights a modern synthetic approach that leverages microreactor technology for improved safety and efficiency.[7]

Step 1: Chlorination of this compound

-

Reagent Preparation:

-

Reaction Setup:

-

Execution:

Step 2: Azidation of 2,6-Difluorobenzyl Chloride

-

Reagent Preparation:

-

Reaction Setup:

-

Execution and Separation:

Visualization of Synthetic Workflow

The following diagram illustrates the continuous-flow process for the synthesis of the Rufinamide precursor.

Caption: Workflow for the two-step continuous synthesis of 2,6-Difluorobenzyl azide.

References

- 1. This compound | 19064-18-7 | Benchchem [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound(19064-18-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 4. This compound [webbook.nist.gov]

- 5. This compound | C7H6F2O | CID 87921 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 19064-18-7 [chemicalbook.com]

- 7. rsc.org [rsc.org]

Technical Guide: Physicochemical Properties of 2,6-Difluorobenzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physicochemical properties of 2,6-difluorobenzyl alcohol, specifically its boiling point and density. The information herein is curated for professionals in research and development who require precise data and methodologies for the handling and application of this compound.

Core Physicochemical Data

The essential physical properties of this compound are summarized in the table below. These values are critical for a range of applications, from reaction setup to purification and formulation.

| Property | Value | Conditions |

| Boiling Point | 88 °C | at 14 mmHg[1][2][3] |

| Density | 1.3 g/cm³ | at 25 °C[2][4] |

| Molecular Formula | C₇H₆F₂O | |

| Molecular Weight | 144.12 g/mol [2] | |

| CAS Number | 19064-18-7[1][2][4] | |

| Appearance | Colorless liquid[2] | |

| Refractive Index | 1.495 | at 20 °C[4][5] |

Experimental Protocols

Accurate determination of physicochemical properties is fundamental to chemical research. The following sections detail standard laboratory protocols for measuring the boiling point and density of a liquid compound like this compound.

Boiling Point Determination (Siwoloboff Method at Reduced Pressure)

Given that the boiling point of this compound is provided at reduced pressure, this protocol outlines the micro boiling point determination technique, which is suitable for small sample quantities and can be adapted for vacuum conditions. The Siwoloboff method is a common and reliable approach.[1]

Apparatus:

-

Thiele tube or other suitable heating bath (e.g., oil bath)

-

Thermometer

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Rubber band or wire for attachment

-

Heat source (e.g., Bunsen burner or heating mantle)

-

Vacuum source and manometer (for reduced pressure)

Procedure:

-

Sample Preparation: Place a small amount (approximately 0.5 mL) of this compound into the small test tube.

-

Capillary Insertion: Insert the capillary tube into the test tube with the open end down.

-

Assembly: Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

Heating Setup: Immerse the assembly into the Thiele tube containing a heating oil, making sure the sample is below the oil level.

-

Pressure Reduction: Connect the apparatus to a vacuum source and reduce the pressure to the desired level (e.g., 14 mmHg), monitoring with a manometer.

-

Heating: Gently heat the side arm of the Thiele tube.[2] As the temperature rises, a stream of bubbles will emerge from the capillary tube as trapped air and then the substance's vapor escape.[2]

-

Observation: Continue heating until a rapid and continuous stream of bubbles is observed. At this point, remove the heat source.

-

Boiling Point Reading: The liquid will begin to cool. The boiling point is the temperature at which the stream of bubbles ceases and the liquid is drawn up into the capillary tube.[1][6] This temperature corresponds to the point where the external pressure equals the vapor pressure of the liquid.

Density Determination (Pycnometer Method)

The pycnometer method is a highly precise technique for determining the density of a liquid.[5][7] It relies on accurately measuring the weight of a known volume of the liquid.

Apparatus:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary hole)

-

Analytical balance (accurate to at least 0.001 g)

-

Constant temperature bath

-

Thermometer

-

Distilled water (or other reference liquid of known density)

Procedure:

-

Clean and Dry: Thoroughly clean and dry the pycnometer and its stopper.

-

Weigh Empty Pycnometer: Accurately weigh the empty, dry pycnometer with its stopper on the analytical balance (mass m₀).

-

Fill with Reference Liquid: Fill the pycnometer with distilled water, ensuring no air bubbles are trapped. Insert the stopper, allowing excess water to exit through the capillary. Place the pycnometer in a constant temperature bath (e.g., 25 °C) until it reaches thermal equilibrium.

-

Dry and Weigh with Reference Liquid: Remove the pycnometer from the bath, carefully dry the exterior, and weigh it (mass m₁).

-

Clean and Dry: Empty and thoroughly dry the pycnometer again.

-

Fill with Sample Liquid: Fill the pycnometer with this compound, following the same procedure as with the reference liquid, and bring it to the same constant temperature.

-

Dry and Weigh with Sample Liquid: Dry the exterior of the pycnometer and weigh it (mass m₂).

-

Calculation:

-

Mass of water: m_water = m₁ - m₀

-

Volume of pycnometer (at the specified temperature): V = m_water / ρ_water (where ρ_water is the known density of water at that temperature).

-

Mass of sample liquid: m_sample = m₂ - m₀

-

Density of sample liquid: ρ_sample = m_sample / V

-

Workflow and Process Visualization

The following diagram illustrates the logical workflow for the experimental determination of the boiling point and density of this compound.

Caption: Workflow for determining boiling point and density.

References

- 1. Siwoloboff method - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Determination of Boiling Point Using Siwoloboff's Method Instructions: D.. [askfilo.com]

- 4. Thiele tube - Wikipedia [en.wikipedia.org]

- 5. fpharm.uniba.sk [fpharm.uniba.sk]

- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 7. fpharm.uniba.sk [fpharm.uniba.sk]

Stability of 2,6-Difluorobenzyl Alcohol Under Light: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated stability of 2,6-difluorobenzyl alcohol when exposed to light. Due to the absence of specific photostability studies on this compound in publicly available literature, this document outlines a framework for assessing its stability based on established principles of organic photochemistry, forced degradation studies, and regulatory guidelines. The experimental protocols detailed herein are derived from internationally recognized standards and are intended to guide researchers in designing and executing robust photostability studies.

Introduction

This compound is a key building block in the synthesis of various pharmaceuticals and agrochemicals. The presence of fluorine atoms can significantly alter the physicochemical properties of a molecule, including its metabolic stability and binding affinity.[1] Understanding the photostability of this intermediate is crucial for ensuring the quality, safety, and efficacy of any final drug product. Forced degradation studies, including exposure to light, are a regulatory expectation to establish the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[2][3][4]

Predicted Photochemical Stability

While specific data is unavailable for this compound, the photostability of benzyl (B1604629) alcohols, in general, can be influenced by the substituents on the aromatic ring. The carbon-fluorine bond is known for its high thermal stability and chemical resistance.[1] However, aromatic systems can absorb UV light, potentially leading to photodegradation. Photosensitive groups in a molecule can include carbonyls, nitroaromatics, and weak C-H or O-H bonds.[2] In the case of this compound, the primary sites for potential photodegradation would be the benzylic C-H bond and the hydroxyl group, as well as the aromatic ring itself.

Potential degradation pathways could involve oxidation of the alcohol to the corresponding aldehyde (2,6-difluorobenzaldehyde) or further to the carboxylic acid (2,6-difluorobenzoic acid). Other pathways might include radical-mediated reactions.

Data Presentation: Forced Photodegradation Study (Hypothetical Data)

The following table represents hypothetical data from a forced photodegradation study on this compound, designed to illustrate the type of quantitative results that would be generated.

| Condition | Duration | Assay of this compound (%) | Total Impurities (%) | Major Degradant (% Area) | Appearance of Solution |

| Dark Control | 120 hours | 99.8 | 0.2 | Not Detected | Clear, colorless |

| ICH Light Exposure* | 120 hours | 95.2 | 4.8 | 2,6-Difluorobenzaldehyde (3.5%) | Clear, pale yellow |

*Overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[5][6]

Experimental Protocols

A systematic approach to photostability testing is recommended, which includes tests on the drug substance and, if necessary, on the drug product in its packaging.[5][6]

Forced Degradation Study

Objective: To evaluate the overall photosensitivity of this compound to develop and validate a stability-indicating analytical method and to elucidate potential degradation pathways.[5][7]

Methodology:

-

Sample Preparation: Prepare a solution of this compound in a chemically inert and transparent solvent (e.g., acetonitrile/water). A typical concentration might be 1 mg/mL.

-

Control Sample: A "dark control" sample, wrapped in aluminum foil to protect it from light, should be stored under the same temperature and humidity conditions as the exposed sample.[8]

-

Light Source: Expose the sample to a light source that produces both visible and UV output, as specified in ICH Q1B guidelines. This can be a combination of a cool white fluorescent lamp and a near UV lamp.[7]

-

Exposure Levels: The exposure should be sufficient to produce a noticeable degradation, typically in the range of 5-20%.[4] The design of these experiments is left to the applicant's discretion, although the exposure levels used should be justified.[6][7]

-

Analysis: At appropriate time points, withdraw aliquots of the exposed and dark control samples. Analyze by a stability-indicating HPLC method with a photodiode array (PDA) detector to quantify the parent compound and detect any degradation products. Mass spectrometry (MS) can be coupled with HPLC to identify the structures of the degradants.

Confirmatory Study

Objective: To determine if light exposure results in an unacceptable change in the drug substance under standardized conditions.[5]

Methodology:

-

Sample Preparation: A solid sample of this compound is placed in a chemically inert and transparent container.

-

Control Sample: A dark control is prepared as in the forced degradation study.

-

Light Exposure: Samples should be exposed to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[5][6] A chemical actinometric system can be used to ensure the specified light exposure is obtained.[5][6]

-

Analysis: After exposure, the samples are analyzed for any changes in physical properties (e.g., appearance, color) and for the formation of degradation products using a validated stability-indicating analytical method.

Visualization of Workflows and Pathways

Photostability Assessment Workflow

The following diagram outlines the general workflow for assessing the photostability of a chemical substance like this compound, in accordance with ICH guidelines.

Caption: Workflow for photostability testing of a drug substance.

Potential Photodegradation Pathway

This diagram illustrates a plausible oxidative degradation pathway for this compound under the influence of light.

Caption: Hypothetical oxidative photodegradation pathway.

Conclusion

References

- 1. This compound | 19064-18-7 | Benchchem [benchchem.com]

- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 3. acdlabs.com [acdlabs.com]

- 4. longdom.org [longdom.org]

- 5. ema.europa.eu [ema.europa.eu]

- 6. database.ich.org [database.ich.org]

- 7. iagim.org [iagim.org]

- 8. q1scientific.com [q1scientific.com]

Navigating the Safe Handling of 2,6-Difluorobenzyl Alcohol: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the safety protocols, handling procedures, and toxicological considerations for 2,6-Difluorobenzyl alcohol (CAS No. 19064-18-7). Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical data to ensure the safe and effective use of this versatile chemical intermediate in a laboratory setting.

Chemical and Physical Properties

This compound is a colorless liquid that serves as a key building block in the synthesis of various pharmaceuticals and agrochemicals.[1] A thorough understanding of its physical and chemical properties is fundamental to its safe handling.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₆F₂O | [1][2][3] |

| Molecular Weight | 144.12 g/mol | [1][2] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 88 °C (at 14 torr) | [1] |

| Density | 1.3 g/cm³ | [1][4] |

| Refractive Index | 1.50 (at 20 °C) | [1] |

| Flash Point | 88 °C | [1] |

| Vapor Density | 4.97 | [1] |

| Water Solubility | Not miscible or difficult to mix | [4] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. Adherence to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals is mandatory for its handling.

| Hazard Class | Category | Hazard Statement | Reference(s) |

| Flammable Liquids | 4 | H227: Combustible liquid | [5] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [2][5] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation | [2][5] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | [2][5] |

| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed | [2] |

| Acute Toxicity (Dermal) | 4 | H312: Harmful in contact with skin | [2] |

| Acute Toxicity (Inhalation) | 4 | H332: Harmful if inhaled | [2] |

Hazard Pictograms:

-

GHS07: Exclamation Mark[6]

Safety and Handling Precautions

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to minimize exposure risk.

| PPE Type | Specifications | Reference(s) |

| Eye/Face Protection | Chemical safety goggles or eyeglasses compliant with OSHA's 29 CFR 1910.133 or European Standard EN166. | [1][5][7] |

| Skin Protection | Appropriate protective gloves to prevent skin exposure. | [1][5] |

| Body Protection | Protective clothing to prevent skin exposure. | [1][5] |

| Respiratory Protection | A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed when workplace conditions warrant a respirator's use. | [1] |

Engineering Controls

Proper engineering controls are essential for maintaining a safe laboratory environment.

-

Ventilation: Use only in a well-ventilated area.[1] All work with volatile fluorinated compounds should be performed in a properly functioning chemical fume hood.[8]

-

Safety Stations: Ensure that eyewash stations and safety showers are in close proximity to the workstation.[5]

Handling and Storage

-

Handling: Wash hands and any exposed skin thoroughly after handling.[5] Avoid contact with eyes, skin, and clothing.[1] Do not breathe mist, vapors, or spray.[5] Keep away from open flames, hot surfaces, and sources of ignition.[5]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][5] Keep away from heat, sparks, and flame.[1] Incompatible with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[5]

Emergency Procedures

First-Aid Measures

| Exposure Route | First-Aid Protocol | Reference(s) |

| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention. | [1][5][9] |

| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical advice/attention if skin irritation occurs. | [1][5] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Get medical attention if eye irritation persists. | [1][5] |

| Ingestion | Do NOT induce vomiting. Rinse mouth. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor/physician if you feel unwell. | [1][5][6] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[1][5]

-

Specific Hazards: Combustible liquid.[5] Containers may explode when heated.[5] During a fire, irritating and highly toxic gases such as carbon monoxide, carbon dioxide, and hydrogen fluoride (B91410) may be generated.[1]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[1][5]

Accidental Release Measures

-

Personal Precautions: Remove all sources of ignition.[5] Ensure adequate ventilation.[6] Wear appropriate personal protective equipment.[10]

-

Containment and Cleanup: Absorb the spill with inert material (e.g., sand, silica (B1680970) gel, acid binder, universal binder, sawdust) and place it in a suitable container for disposal.[5] Clean up spills immediately. Prevent the product from entering drains.

Experimental Protocols

Synthesis of this compound from 2,6-Difluorobenzylamine (B1295058)

This protocol describes a common method for the synthesis of this compound.

Materials:

-

2,6-Difluorobenzylamine

-

Acetic acid

-

Sodium nitrite (B80452)

-

50% Aqueous sodium hydroxide (B78521) solution

-

Methylene (B1212753) chloride

-

Aqueous sodium hydrogencarbonate solution

Procedure:

-

Charge a reaction vessel with 2,6-difluorobenzylamine and water.

-

Gradually add acetic acid dropwise while cooling the mixture.

-

Under cooling, add a solution of sodium nitrite in water dropwise at a reaction temperature of 10 to 20°C over 1.5 hours.

-

After the addition is complete, stir the mixture at the same temperature for 1 hour.

-

Allow the mixture to stand at room temperature overnight to obtain a reaction product containing 2,6-difluorobenzyl acetate (B1210297) and this compound.

-

Add a 50% aqueous solution of sodium hydroxide to the reaction product and stir at 60°C for 1 hour to carry out hydrolysis.

-

After hydrolysis is complete, cool the reaction mixture and extract with methylene chloride.

-

Recover the methylene chloride and distill the residue under reduced pressure to obtain this compound.[11]

Decontamination of Equipment and Work Surfaces

Materials:

-

Soap and water

-

Appropriate organic solvent (e.g., ethanol (B145695) or acetone, depending on compatibility with surfaces)

-

Absorbent materials

-

Designated hazardous waste container

Procedure:

-

Remove all contaminated disposable materials (e.g., bench paper, gloves) and place them in a designated hazardous waste container.

-

Wash all contaminated glassware and equipment with soap and water, followed by a rinse with an appropriate organic solvent.

-

Wipe down all work surfaces (fume hood, benchtops) with soap and water, followed by a wipe with an appropriate organic solvent.

-

Allow all surfaces to dry completely before resuming work or leaving the area.

-

Dispose of all contaminated cleaning materials as hazardous waste.[12][13]

Biological Effects and Signaling Pathways

While direct studies on the specific signaling pathways affected by this compound are limited, its role as a key intermediate in the synthesis of pharmacologically active compounds provides insight into its potential biological interactions.

This compound is a precursor to the antiepileptic drug Rufinamide.[14][15] The primary mechanism of action of Rufinamide is the modulation of voltage-gated sodium channels, specifically by prolonging their inactive state.[14][16][17] This action reduces neuronal hyperexcitability and suppresses seizures.

Furthermore, derivatives of this compound have been developed as potent and selective inverse agonists of the Retinoic Acid-related Orphan Receptor gamma t (RORγt).[18] RORγt is a nuclear receptor that plays a critical role in the differentiation of Th17 cells, which are involved in inflammatory and autoimmune responses.[18][19] Inverse agonists of RORγt inhibit its transcriptional activity, leading to a reduction in the production of pro-inflammatory cytokines like IL-17.[19][20]

Based on these downstream applications, it is plausible that this compound or its metabolites could interact with neuronal ion channels or nuclear receptors, although further research is needed to elucidate its direct molecular targets and signaling pathways.

Caption: Potential signaling pathways influenced by derivatives of this compound.

Logical Workflow for Safe Handling

A systematic approach is crucial for the safe handling of this compound in a research setting. The following workflow outlines the key steps from planning to disposal.

Caption: A logical workflow for the safe handling of this compound.

This guide is intended to provide comprehensive safety and handling information. It is imperative that all users of this compound consult the most recent Safety Data Sheet (SDS) and adhere to all institutional and regulatory guidelines.

References

- 1. This compound(19064-18-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 2. This compound | C7H6F2O | CID 87921 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. This compound | 19064-18-7 [chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 7. fishersci.com [fishersci.com]

- 8. benchchem.com [benchchem.com]

- 9. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 10. This compound - Safety Data Sheet [chemicalbook.com]

- 11. US6452056B1 - Process for the preparation of fluorobenzyl derivatives - Google Patents [patents.google.com]

- 12. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]

- 13. US20160046506A1 - Method for removing fluorinated organic compounds from contaminated fluids, and adsorbent component and adsorbent kit used therefor - Google Patents [patents.google.com]

- 14. Rufinamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. What is the mechanism of Rufinamide? [synapse.patsnap.com]

- 16. Rufinamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Articles [globalrx.com]

- 18. (Inverse) Agonists of Retinoic Acid–Related Orphan Receptor γ: Regulation of Immune Responses, Inflammation, and Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Nuclear receptor RORγ inverse agonists/antagonists display tissue- and gene-context selectivity through distinct activities in altering chromatin accessibility and master regulator SREBP2 occupancy - PMC [pmc.ncbi.nlm.nih.gov]

- 20. cdnsciencepub.com [cdnsciencepub.com]

2,6-Difluorobenzyl alcohol material safety data sheet (MSDS)

An In-depth Technical Guide to the Material Safety Data Sheet (MSDS) for 2,6-Difluorobenzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data for this compound, tailored for professionals in research and drug development. The information is presented to ensure safe handling, storage, and emergency response.

Chemical Identification and Physical Properties

This compound is an aromatic compound with the chemical formula C₇H₆F₂O.[1] It is recognized as a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 144.12 g/mol | [1][2][3] |

| Appearance | Colorless to light yellow liquid | [1][4] |

| Boiling Point | 88 °C @ 14 torr (mmHg) | [1] |

| Density | 1.3 g/cm³ | [1] |

| Refractive Index | 1.50 @ 20 °C | [1] |

| Flash Point | 88 °C | |

| Vapor Density | 4.97 | [1] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. It is a combustible liquid that can cause skin and serious eye irritation, and may also cause respiratory irritation.[2][5][6]

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 4 | H227: Combustible liquid |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

| Acute Toxicity, Oral (potential) | 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal (potential) | 4 | H312: Harmful in contact with skin |

Source: Aggregated GHS information from ECHA C&L Inventory as reported by PubChem.[2]

Experimental Protocols

The following protocols are generalized from standard laboratory safety procedures and should be adapted to specific laboratory conditions and risk assessments.

Standard Handling Protocol

This protocol outlines the necessary steps for the safe handling of this compound in a laboratory setting.

Methodology:

-

Preparation and Engineering Controls:

-

Conduct a pre-work hazard assessment.

-

Work within a certified chemical fume hood to minimize inhalation exposure.[7][8][9][10]

-

Ensure that a safety shower and eyewash station are readily accessible and have been tested.

-

Remove all potential ignition sources from the work area, such as open flames, hot plates, and spark-producing equipment.[7][10]

-

Keep containers of this compound closed when not in use.[10]

-

-

Personal Protective Equipment (PPE):

-

Dispensing and Use:

-

Post-Handling:

-

Thoroughly wash hands and any exposed skin with soap and water after handling.

-

Decontaminate all work surfaces.

-

Properly label and store any unused this compound in a designated, well-ventilated area.

-

References

- 1. This compound(19064-18-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 2. This compound | C7H6F2O | CID 87921 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 19064-18-7 | this compound - Capot Chemical [capotchem.com]

- 4. 19064-18-7 | this compound - Moldb [moldb.com]

- 5. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 6. This compound - Safety Data Sheet [chemicalbook.com]

- 7. SOP - Flammables and Combustibles - Bridges Lab Protocols [bridgeslab.sph.umich.edu]

- 8. ehs.stanford.edu [ehs.stanford.edu]

- 9. research.wayne.edu [research.wayne.edu]

- 10. columbiastate.edu [columbiastate.edu]

- 11. ehs.yale.edu [ehs.yale.edu]

Spectroscopic Profile of 2,6-Difluorobenzyl Alcohol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 2,6-Difluorobenzyl alcohol (CAS No: 19064-18-7), a key intermediate in the synthesis of various pharmaceutically active compounds.[1] The unique structural features imparted by the fluorine atoms significantly influence its chemical and spectroscopic characteristics, making a thorough understanding of its spectral data crucial for its application in drug development and materials science.[1] This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and other spectroscopic data, complete with experimental protocols and data interpretation.

Chemical Structure and Properties

-

IUPAC Name: (2,6-difluorophenyl)methanol[2]

-

Molecular Formula: C₇H₆F₂O[3]

-

Appearance: Colorless to light yellow clear liquid[4]

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound, presented in a structured format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound, providing detailed information about the hydrogen and carbon environments within the molecule.

Table 1: ¹H NMR Spectroscopic Data [5]

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.3 | m | 1H | Ar-H (para) |

| ~6.9 | t | 2H | Ar-H (meta) |

| ~4.7 | s | 2H | -CH₂- |

| ~2.5 | s | 1H | -OH |

Table 2: ¹³C NMR Spectroscopic Data [2]

| Chemical Shift (ppm) | Assignment |

| ~161 (dd) | C-F |

| ~130 (t) | Ar-C (para) |

| ~115 (t) | Ar-C (ipso) |

| ~111 (dd) | Ar-C (meta) |

| ~55 | -CH₂- |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and concentration used.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in this compound. The spectrum is characterized by the presence of a hydroxyl group and the fluorinated aromatic ring.

Table 3: Key IR Absorption Bands [2][6]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300-3400 | Strong, Broad | O-H stretch (alcohol) |

| ~3000-3100 | Medium | C-H stretch (aromatic) |

| ~2850-2950 | Medium | C-H stretch (aliphatic) |

| ~1620 | Medium | C=C stretch (aromatic ring) |

| ~1240 | Strong | C-F stretch |

| ~1050 | Strong | C-O stretch (primary alcohol) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, confirming its elemental composition.